molecular formula C12H13N3O3 B8352190 4-(5-Cyanopyridin-2-ylcarbamoyl)-3-methylbutyric acid

4-(5-Cyanopyridin-2-ylcarbamoyl)-3-methylbutyric acid

Cat. No. B8352190
M. Wt: 247.25 g/mol
InChI Key: LWYATALEMLOKNF-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 6-aminonicotinonitrile (100.0 mg, 0.839 mmol) and 4-methyldihydro-2H-pyran-2,6(3H)-dione (118 mg, 0.923 mmol) in a mixed solvent of toluene (3 mL) and DMSO (0.3 mL) was stirred at 120° C. for 24 hr. To the reaction mixture was added cold water, and the mixture was extracted with ethyl acetate (4×30 mL). The organic layer was washed with water, and dried, and the solvent was evaporated under reduced pressure. The obtained solid was washed with 50% dichloromethane/hexane solution to give 4-(5-cyanopyridin-2-ylcarbamoyl)-3-methylbutyric acid (30 mg, 14.49%) as a pale-yellow powder.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH3:10][CH:11]1[CH2:16][C:15](=[O:17])[O:14][C:13](=[O:18])[CH2:12]1.C1(C)C=CC=CC=1.CS(C)=O>O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:15]([CH2:16][CH:11]([CH3:10])[CH2:12][C:13]([OH:18])=[O:14])=[O:17])=[N:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Name
Quantity
118 mg
Type
reactant
Smiles
CC1CC(OC(C1)=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (4×30 mL)
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The obtained solid was washed with 50% dichloromethane/hexane solution

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1)NC(=O)CC(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 14.49%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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